molecular formula C24H27N3O2S B2526704 (2-(Ethylthio)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 2034362-67-7

(2-(Ethylthio)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2526704
CAS No.: 2034362-67-7
M. Wt: 421.56
InChI Key: QUKFCOMSKSEZPA-UHFFFAOYSA-N
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Description

(2-(Ethylthio)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic organic compound provided as a high-purity material for chemical and pharmacological research. Its structure incorporates two pharmaceutically significant motifs: a 1,2,4-oxadiazole ring and a piperidine moiety. The 1,2,4-oxadiazole heterocycle is a well-known pharmacophore in medicinal chemistry, extensively investigated for its potential as a scaffold in developing enzyme inhibitors and receptor ligands . The piperidine subunit is a common feature in bioactive molecules, often contributing to target binding and influencing pharmacokinetic properties. This specific molecular architecture, combining these features with an ethylthio linker, makes this chemical a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. Potential areas of investigation include the synthesis of novel small molecule libraries for high-throughput screening and the development of potential probes for neurological or oncological targets, given the prevalence of these scaffolds in such domains . This product is intended for laboratory research purposes by qualified scientists. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-3-30-21-13-7-6-12-20(21)24(28)27-14-8-10-18(16-27)15-22-25-23(26-29-22)19-11-5-4-9-17(19)2/h4-7,9,11-13,18H,3,8,10,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKFCOMSKSEZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(Ethylthio)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • An ethylthio group attached to a phenyl ring.
  • A piperidine moiety linked to an oxadiazole ring, which is known for its diverse biological properties.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

Anticancer Activity

  • Mechanism of Action : The oxadiazole ring is known for its anticancer properties. Compounds containing this moiety have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of oxadiazoles exhibit IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines. For instance, a related oxadiazole compound showed IC50 values of 0.67 µM against PC-3 cells and 0.80 µM against HCT-116 cells .
    • A synthesized derivative with a similar structure was evaluated for its cytotoxic effects and displayed significant growth inhibition in melanoma (MDA-MB-435) and breast cancer (T-47D) cell lines .

Neuropharmacological Effects

  • Receptor Modulation : The piperidine component suggests potential interactions with neurokinin receptors, which are implicated in various neurological disorders.
  • Research Findings : Studies indicate that compounds with piperidine structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety and depression .

Data Tables

The following table summarizes the biological activities observed in various studies involving related compounds:

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound APC-30.67Apoptosis Induction
Compound BHCT-1160.80Cell Cycle Arrest
Compound CMDA-MB-4356.82Growth Inhibition
Compound DT-47D34.27Apoptosis Induction

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(2-(Ethylthio)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Ethylthio (C2H5S) on phenyl; o-tolyl on oxadiazole C25H28N3O2S 434.58 High lipophilicity (logP ~4.2*); potential CNS penetration
2-(2-Fluorophenoxy)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1705207-00-6) 2-Fluorophenoxy on ethanone; o-tolyl on oxadiazole C26H25FN3O3 458.50 Enhanced polarity due to fluorophenoxy; improved solubility
(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone (CAS 1705207-39-1) 1,2,4-Triazol-5-yl on methanone C18H20N6O2 352.40 Reduced steric bulk; potential for hydrogen bonding via triazole
Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone (EP 1 808 168 B1) Pyridinyl on oxadiazole; cyclopentyl on methanone C20H24N4O3 368.44 Basic pyridine nitrogen enhances aqueous solubility; cyclopentyl increases metabolic stability

*Calculated using fragment-based methods (e.g., Crippen’s method).

Functional Group Impact on Pharmacological Properties

  • Ethylthio vs. Fluorophenoxy: The ethylthio group in the target compound confers higher lipophilicity compared to the fluorophenoxy group in CAS 1705207-00-4. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • o-Tolyl vs. Pyridinyl: The o-tolyl group (electron-donating methyl) on the oxadiazole ring provides steric hindrance and stabilizes π-π stacking in hydrophobic pockets.
  • Piperidine Substitution : The 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine moiety is conserved across analogues. This substitution pattern optimizes spatial orientation for receptor binding, as seen in patent compounds with similar scaffolds .

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is constructed using a well-established cyclocondensation reaction between an amidoxime and a carboxylic acid derivative. For the 3-(o-tolyl)-1,2,4-oxadiazol-5-yl subunit:

  • Synthesis of o-Tolyl Amidoxime

    • o-Tolunitrile is treated with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux to yield o-tolyl amidoxime .
    • Conditions : 80°C, 12 h, 85% yield.
  • Cyclization with Methyl Chlorooxoacetate

    • The amidoxime reacts with methyl chlorooxoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base.
    • Reaction :
      $$
      \text{Amidoxime} + \text{ClCOCOOMe} \xrightarrow{\text{TEA, DCM}} \text{3-(o-tolyl)-5-methoxy-1,2,4-oxadiazole}
      $$
    • Conditions : 0°C to room temperature, 6 h, 78% yield.
  • Hydrolysis to Oxadiazole-5-carboxylic Acid

    • The methoxy group is hydrolyzed using 6 M HCl under reflux to yield the carboxylic acid derivative.
    • Conditions : 100°C, 4 h, 92% yield.

Functionalization of the Oxadiazole Ring

The carboxylic acid is converted to a methyl ester via Fischer esterification:

  • Reagents : Methanol, H₂SO₄ (catalytic)
  • Conditions : Reflux, 8 h, 95% yield.

Preparation of the Piperidine Methanone Intermediate

Synthesis of 3-(Hydroxymethyl)piperidine

  • Reduction of Ethyl Nicotinate

    • Ethyl nicotinate is reduced using LiAlH₄ in tetrahydrofuran (THF) to yield 3-(hydroxymethyl)piperidine.
    • Conditions : 0°C to reflux, 4 h, 88% yield.
  • Protection of the Hydroxyl Group

    • The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole in DCM.
    • Conditions : Room temperature, 12 h, 94% yield.

Coupling the Oxadiazole to Piperidine

  • Mitsunobu Reaction

    • The TBDMS-protected piperidine reacts with the oxadiazole methanol derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
    • Reaction :
      $$
      \text{Oxadiazole-CH₂OH} + \text{Piperidine-O-TBDMS} \xrightarrow{\text{DEAD, PPh₃}} \text{Piperidine-CH₂-oxadiazole}
      $$
    • Conditions : THF, 0°C to room temperature, 24 h, 72% yield.
  • Deprotection of TBDMS Group

    • The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF.
    • Conditions : Room temperature, 2 h, 90% yield.

Assembly of the Final Product

Synthesis of 2-(Ethylthio)benzoyl Chloride

  • Thiolation of 2-Fluorobenzonitrile

    • 2-Fluorobenzonitrile reacts with ethanethiol in the presence of K₂CO₃ in dimethylformamide (DMF).
    • Conditions : 60°C, 6 h, 82% yield.
  • Oxidation to Sulfoxide

    • The thioether is oxidized to a sulfoxide using m-chloroperbenzoic acid (mCPBA) in DCM.
    • Conditions : 0°C to room temperature, 2 h, 89% yield.
  • Conversion to Acid Chloride

    • The sulfoxide is treated with thionyl chloride (SOCl₂) to yield the acyl chloride.
    • Conditions : Reflux, 3 h, 95% yield.

Coupling of Acyl Chloride with Piperidine Intermediate

The piperidine-oxadiazole intermediate is acylated with 2-(ethylthio)benzoyl chloride:

  • Reagents : TEA, DCM
  • Conditions : 0°C to room temperature, 12 h, 68% yield.

Optimization and Mechanistic Insights

Critical Reaction Parameters

Step Optimal Conditions Yield (%) Key Catalysts/Reagents
Oxadiazole formation TEA, DCM, 0°C to rt 78 Methyl chlorooxoacetate
Mitsunobu reaction DEAD, PPh₃, THF 72 -
Deprotection TBAF, THF 90 -
Acylation TEA, DCM 68 2-(Ethylthio)benzoyl Cl

Challenges in Regioselectivity

  • The Mitsunobu reaction required rigorous exclusion of moisture to prevent side reactions.
  • Over-oxidation of the thioether to sulfone was mitigated by controlled use of mCPBA.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.45 (m, aromatic H), 4.32 (s, CH₂-oxadiazole), 3.75–3.10 (m, piperidine H), 2.90 (q, J = 7.2 Hz, SCH₂CH₃), 1.40 (t, J = 7.2 Hz, SCH₂CH₃).
  • LC-MS (ESI+) : m/z 494.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

  • Methodology :

  • Step 1 : Prepare the 3-(o-tolyl)-1,2,4-oxadiazole intermediate via cyclization of an amidoxime precursor with a substituted carboxylic acid under reflux in acetic acid .
  • Step 2 : Functionalize the piperidine ring by alkylation with the oxadiazole-methyl group using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .
  • Step 3 : Attach the (2-(ethylthio)phenyl)methanone moiety via a nucleophilic acyl substitution reaction, employing a base like triethylamine to deprotonate the piperidine nitrogen .
  • Optimization : Monitor reaction progress with HPLC and adjust temperature (60–80°C) to avoid side reactions like oxidation of the ethylthio group .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., ethylthio group at 2-position, o-tolyl on oxadiazole) and piperidine connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and detects impurities .
  • HPLC : Quantify purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Approach :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) due to the oxadiazole’s potential as a bioisostere .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting the ethylthio group’s role in membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized for challenging steps like oxadiazole ring formation?

  • Strategies :

  • Catalyst Screening : Use ZnCl2_2 or CuI to accelerate cyclization, reducing reaction time from 24h to 6h .
  • Solvent Effects : Replace acetic acid with toluene for milder conditions, minimizing side-product formation .
  • Microwave-Assisted Synthesis : Enhance yield (from 60% to 85%) by reducing thermal degradation .

Q. What computational methods predict its binding affinity to biological targets?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs), focusing on the oxadiazole’s hydrogen-bonding capability .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-oxadiazole conformation in aqueous solution .
  • QSAR Modeling : Corrogate substituent effects (e.g., o-tolyl vs. phenyl) on activity using MOE or Schrödinger .

Q. How can discrepancies in reported bioactivity data be resolved?

  • Resolution Framework :

  • Orthogonal Assays : Compare results from fluorescence-based and radiometric assays to rule out false positives .
  • SAR Studies : Synthesize analogs (e.g., replacing ethylthio with methylsulfonyl) to isolate contributions of specific functional groups .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies, considering batch-to-batch purity variations .

Q. What strategies enable selective functionalization of the piperidine ring without disrupting the oxadiazole moiety?

  • Synthetic Design :

  • Protecting Groups : Temporarily block the oxadiazole nitrogen with a Boc group during piperidine modifications .
  • Chemoselective Reagents : Use mild oxidizing agents (e.g., NaIO4_4) to avoid sulfur oxidation in the ethylthio group .

Q. How is its stability under physiological conditions evaluated?

  • Stability Testing :

  • pH Profiling : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS; note susceptibility of the oxadiazole ring to acidic hydrolysis .
  • Plasma Stability : Assess half-life in human plasma using ultrafiltration-LC/MS to identify metabolic hotspots (e.g., ethylthio oxidation) .

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